Midazolam-d4 (maleate) (CRM)
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Overview
Description
Midazolam-d4 (maleate) (CRM) is intended for use as an internal standard for the quantification of midazolam by GC- or LC-MS. Midazolam is used for sedation, to block seizures, and as an anticonvulsant antidote for organophosphate intoxication. This product is intended for research and forensic applications. Cayman Chemical products containing Certified Reference Material (CRM) in the name are highly qualified materials manufactured and tested to meet ISO/IEC 17025 and ISO Guide 34 international guidelines for reference materials. These materials are tested using validated analytical methods on qualified instrumentation to ensure traceability to SI units of measure. Cayman’s CRMs are tested for Homogeneity and Stability and are provided with a certificate stating the CRM property value(s) along with the combined uncertainty of the property value(s). These materials are intended for quantitative applications where quantitative accuracy and uncertainty are critical. Cayman Chemical is committed to providing quality products to its customers as evidenced by its accreditation to the ISO/IEC 17025 and ISO Guide 34 standards. All traceable CRMs may be distinguished by their CofAs and can be downloaded below using the batch number located on the product label. For a representative CofA please contact our technical support.
Scientific Research Applications
Cardiovascular Effects
Midazolam maleate's impact on the cardiovascular system has been studied, with findings indicating minimal effects at concentrations necessary for anesthesia induction. It has been compared to diazepam, showing differences in heart rate and systemic pressures following administration (Jones et al., 1979).
Bioassay and Anesthetic Applications
Bioassay studies of midazolam maleate have been conducted to determine its anesthetic properties. It was found to be a satisfactory agent for inducing anesthesia, with a potency approximately 20 times that of thiopental (Sarnquist et al., 1980).
Hemodynamic Responses in Anesthesia
Midazolam maleate has been studied for its hemodynamic responses in patients with ischemic heart disease. It provided rapid and hemodynamically stable induction of anesthesia, similar to diazepam, but with some differences in heart rates and systemic pressures (Samuelson et al., 1981).
Veterinary Applications
In veterinary medicine, midazolam maleate's effects on echocardiographic parameters in rabbits have been evaluated. It has shown limited effects on the cardiovascular system, making it an effective sedative for animal models (Silva et al., 2011).
Dental Applications
Midazolam maleate's potential use in the dental profession, especially in oral and maxillofacial surgery, has been explored due to its short half-life, water solubility, and benign effects on the cardiovascular, respiratory, and CNS systems (Dornauer & Aston, 1983).
Cerebral Metabolic and Vascular Effects
Studies on the cerebral metabolism and circulation effects of midazolam maleate have shown that it does not decrease the metabolic rate for oxygen but decreases cerebral blood flow significantly. It also provided greater protection from hypoxia in animal models compared to diazepam (Nugent et al., 1982).
Drug Degradation Studies
Research on the degradation of midazolam maleate under various conditions has been conducted. This includes characterization of degradation products under acidic/basic hydrolysis and thermal stress, contributing to the understanding of its stability and shelf life (Feng et al., 2017).
Transdermal Delivery Studies
The potential for transdermal delivery of midazolam maleate has been explored. Studies have investigated skin permeation profiles from various solvent systems, indicating its feasibility for non-invasive administration (Touitou, 1986).
Oromucosal Applications
Midazolam maleate has been studied for its application in oromucosal solutions, demonstrating its effectiveness in enhancing the inhibitory effect of GABA in the central nervous system (Definitions, 2020).
Analytical Quantification
Analytical methods for quantifying midazolam and its metabolites in human plasma have been developed, using midazolam-d4 maleate as an internal standard. This contributes to the pharmacokinetic understanding of the drug (Schmidt et al., 2022).
Overall Pharmacology
Midazolam's pharmacology and its various uses in the perioperative period have been comprehensively reviewed. Its unique properties compared to other benzodiazepines, like water solubility and lipid solubility in vivo, make it versatile in clinical applications (Reves et al., 1985).
Properties
Molecular Formula |
C18H9ClD4FN3 · C4H4O4 |
---|---|
Molecular Weight |
445.9 |
InChI |
InChI=1S/C18H13ClFN3.C4H4O4/c1-11-21-9-13-10-22-18(14-4-2-3-5-16(14)20)15-8-12(19)6-7-17(15)23(11)13;5-3(6)1-2-4(7)8/h2-9H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i2D,3D,4D,5D; |
InChI Key |
XYGVIBXOJOOCFR-BRZXBJTJSA-N |
SMILES |
CC1=NC=C(N1C2=CC=C(Cl)C=C23)CN=C3C4=C([2H])C([2H])=C([2H])C([2H])=C4F.OC(/C=CC(O)=O)=O |
Synonyms |
8-chloro-6-(2-fluorophenyl-d4)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine maleate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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